2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures (around 180°C) to form intermediate derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, potentially altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
Pyrrolizine: Contains a fused ring system with additional nitrogen atoms.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one is unique due to its specific substitution pattern and the presence of both amino and benzyl(methyl)amino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-12(16)15(19)18-9-8-14(11-18)17(2)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,16H2,1-2H3/t12?,14-/m0/s1 |
InChI Key |
LDCVQMDQPKOYFP-PYMCNQPYSA-N |
Isomeric SMILES |
CC(C(=O)N1CC[C@@H](C1)N(C)CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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